Application: 2-Cyano-4-methylpyridine is used in chemical synthesis . It can react to produce C7H7NO2.ClH .
Method of Application: This reaction requires the reagent 6 NHCl .
Results: The product of this reaction is C7H7NO2.ClH .
Application: 2-Cyano-4-methylpyridine is used in the synthesis of organic nonlinear optical (NLO) single crystals .
Method of Application: The crystals were grown by slow solvent evaporation (SSE) method . The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system .
Results: The second order hyperpolarizability of the crystal was analyzed theoretically .
2-Cyano-4-methylpyridine is a heterocyclic organic compound with the molecular formula . It features a pyridine ring substituted with a cyano group at the 2-position and a methyl group at the 4-position. The compound appears as a white to gray powder or crystal, with a melting point ranging from 86.0 to 90.0 °C and a boiling point of approximately 135-136 °C . Its structure contributes to its unique chemical properties, making it an important compound in various
For example, the reaction of 2-cyano-4-methylpyridine with hydrochloric acid can yield products such as C7H7NO2·HCl, indicating its potential for forming hydrochloride salts .
Research indicates that 2-cyano-4-methylpyridine exhibits biological activity, particularly in pharmacological contexts. It has been noted for its toxicity when ingested, classified as toxic if swallowed (H301) and causing skin irritation (H315) . Some studies suggest that derivatives of this compound may have potential applications in medicinal chemistry, particularly as intermediates in drug synthesis.
Several methods exist for synthesizing 2-cyano-4-methylpyridine:
2-Cyano-4-methylpyridine finds applications across several fields:
Studies on interaction profiles indicate that 2-cyano-4-methylpyridine interacts with various biological systems. Its toxicity profile suggests careful handling and consideration in formulations intended for biological applications. Investigations into its interactions with enzymes and receptors are ongoing, aiming to elucidate potential therapeutic roles or risks associated with its use.
Several compounds share structural similarities with 2-cyano-4-methylpyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspect |
|---|---|---|
| 2-Cyano-6-methylpyridine | Cyano group at position 2, methyl at position 6 | Different substitution pattern |
| 3-Cyano-4-methylpyridine | Cyano group at position 3 | Variation in position affecting reactivity |
| 4-Methylpyridine | Methyl group at position 4 | Lacks cyano group; different reactivity |
| 3-Amino-6-isopropylpyridine | Amino group at position 3 | Functional group changes biological activity |
| 5-Cyano-2-methylpyridine | Cyano group at position 5 | Different position influences properties |
These compounds highlight the structural diversity within pyridine derivatives while emphasizing how slight modifications can lead to significant differences in chemical behavior and biological activity.
Corrosive;Acute Toxic;Irritant